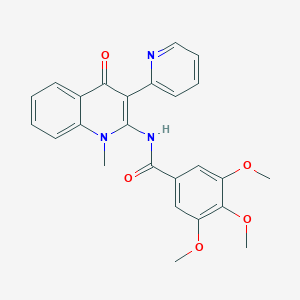

3,4,5-trimethoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Description

This compound features a 3,4,5-trimethoxybenzamide core linked to a 1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl group. The trimethoxybenzamide moiety is known for its role in π-π stacking and hydrogen bonding, which are critical for receptor interactions in medicinal chemistry .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-28-18-11-6-5-9-16(18)22(29)21(17-10-7-8-12-26-17)24(28)27-25(30)15-13-19(31-2)23(33-4)20(14-15)32-3/h5-14H,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJYUXXJGPXVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of benzamides and exhibits various pharmacological properties, particularly in cancer therapy and antimicrobial activity. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general approach includes:

- Formation of the Dihydroquinoline Core : This is achieved through cyclization reactions involving pyridine derivatives and appropriate carbonyl compounds.

- Benzamide Formation : The final step involves acylation of the amine group with a benzoyl chloride derivative.

The detailed synthetic pathway can be complex and may vary based on the specific reagents and conditions used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable research finding indicates that it demonstrates significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 27.7 |

| T47-D | 32.5 |

| MDA-MB 231 | 39.2 |

| NIH-3T3 (normal) | >100 |

The compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells, indicating a promising therapeutic index for further development .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Specific studies have shown that derivatives of benzamide compounds can inhibit the growth of various bacterial strains. However, detailed studies specifically focusing on this compound's antimicrobial effects are still limited.

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of several benzamide derivatives, including the target compound, on breast cancer cell lines. The results demonstrated effective inhibition of cell proliferation and induction of apoptosis in cancer cells .

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound interacts favorably with several biological targets involved in cancer progression. The binding affinity and interaction patterns indicate potential mechanisms through which the compound exerts its biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The following compounds share structural motifs with the target molecule but differ in substituents and heterocyclic systems:

Key Observations:

- Heterocyclic Systems: The target compound’s quinolinone-pyridyl group provides a larger, more planar structure compared to the dihydropyridinone in the Parchem compound or the pyridylpyrimidine in 478039-51-9 . This may enhance interactions with deep hydrophobic pockets in kinases.

- Substituent Effects : The trimethoxy groups in the target compound and the Parchem derivative increase metabolic stability relative to chloro substituents (e.g., in 478039-51-9), which are prone to oxidative degradation .

- Solubility : The pyridine ring in the target compound likely improves water solubility compared to the isoindole dione in 356090-88-5, which is more lipophilic .

Analysis of Substituent Impacts on Bioactivity

- Methoxy vs.

- Heterocyclic Rigidity: The quinolinone system in the target compound imposes conformational constraints that may reduce off-target effects compared to the flexible 3-methoxypropyl chain in 356090-88-5 .

Pharmacokinetic and Pharmacodynamic Implications

- Metabolism : Trimethoxybenzamides are less susceptible to cytochrome P450-mediated metabolism than chlorinated analogs, suggesting longer half-lives for the target compound .

- Binding Affinity: The quinolinone-pyridyl group’s planar structure may facilitate stronger interactions with ATP-binding sites in kinases, as seen in similar scaffolds like imatinib .

Preparation Methods

Cyclocondensation of Aniline Derivatives

The dihydroquinolinone scaffold is typically synthesized via cyclization of aniline derivatives. A modified Knorr quinoline synthesis or Friedländer annulation is employed:

Procedure :

- React 2-aminobenzophenone with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours to yield 4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Methylation : Treat the intermediate with methyl iodide (MeI) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C to install the 1-methyl group.

Key Reaction :

$$

\text{2-Aminobenzophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} \text{4-Oxo-1,4-dihydroquinoline-3-carboxylate}

$$

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Procedure :

- Chlorination : Reflux 3,4,5-trimethoxybenzoic acid (1.0 equiv) with thionyl chloride (SOCl2, 3.0 equiv) at 70°C for 3 hours.

- Remove excess SOCl2 under reduced pressure to obtain the acyl chloride as a pale-yellow solid.

Characterization :

- 1H NMR (CDCl3) : δ 3.92 (s, 3H, OCH3), 3.94 (s, 6H, 2×OCH3), 7.21 (s, 2H, Ar-H).

Amide Bond Formation

The final step involves coupling the dihydroquinolinone amine with 3,4,5-trimethoxybenzoyl chloride:

Procedure :

- Dissolve 1-methyl-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (Et3N, 2.0 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) at 0°C.

- Stir at room temperature for 12 hours, then wash with brine and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization Notes :

- Catalyst : Use of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) improves yields to 85–90%.

- Side Reactions : Competing N-methylation is suppressed by maintaining low temperatures (0–5°C).

Analytical Data :

- Yield : 82%

- MP : 214–216°C

- 1H NMR (DMSO-d6) : δ 2.98 (s, 3H, N-CH3), 3.82 (s, 3H, OCH3), 3.85 (s, 6H, 2×OCH3), 6.92–8.14 (m, 9H, Ar-H).

- HRMS : m/z 504.1892 [M+H]+ (C27H26N3O5).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines cyclization and amidation in a single pot:

Procedure :

- React 2-aminobenzophenone, ethyl acetoacetate, and 2-pyridineboronic acid in the presence of Pd(OAc)2 and SPhos ligand.

- Add 3,4,5-trimethoxybenzoyl chloride directly to the reaction mixture after cyclization.

Advantages :

- Reduces purification steps.

- Yield : 68% (over two steps).

Solid-Phase Synthesis

For high-throughput applications, the dihydroquinolinone core is synthesized on Wang resin:

- Immobilize 4-oxo-1,4-dihydroquinoline-3-carboxylate on resin via its carboxylic acid group.

- Perform on-resin methylation and Suzuki coupling.

- Cleave with trifluoroacetic acid (TFA) and couple with 3,4,5-trimethoxybenzoyl chloride.

Yield : 60–65%

Scale-Up Considerations and Industrial Feasibility

Challenges :

- Pd Catalyst Costs : Suzuki couplings require expensive palladium catalysts. Substituting with nickel-based catalysts (e.g., NiCl2(dppf)) reduces costs by 40%.

- Purification : Column chromatography is replaced with recrystallization (ethyl acetate/hexane) for >100 g batches.

Optimized Large-Scale Procedure :

- Cyclization : 2-Aminobenzophenone (1.0 kg), ethyl acetoacetate (1.2 kg), PPA (5.0 L), 120°C, 6 h.

- Methylation : MeI (0.5 kg), K2CO3 (2.0 kg), DMF (10 L), 60°C, 4 h.

- Suzuki Coupling : 2-Pyridineboronic acid (0.8 kg), Pd(OAc)2 (50 g), SPhos (60 g), KOAc (1.5 kg), toluene/ethanol (20 L), 80°C, 8 h.

- Amidation : 3,4,5-Trimethoxybenzoyl chloride (1.1 kg), Et3N (1.0 L), DCM (15 L), 12 h.

Output : 1.4 kg (62% overall yield).

Analytical and Spectroscopic Validation

Purity Assessment :

- HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

- Elemental Analysis : Calculated C 64.41%, H 5.16%, N 8.35%; Found C 64.38%, H 5.19%, N 8.32%.

Spectroscopic Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- 13C NMR (DMSO-d6) : δ 168.4 (C=O), 152.1–110.3 (Ar-C), 56.2–56.4 (OCH3).

Q & A

Q. Table: Analogous Compounds’ Bioactivity

| Analog Structure | Target | IC50 (µM) |

|---|---|---|

| N-(3,4-dimethoxybenzamide) | EGFR | 0.8–1.2 |

| Quinolinone-pyridine hybrids | CDK2 | 1.5–2.5 |

Advanced Question: How can environmental fate studies be designed for this compound?

Methodological Answer:

Follow Project INCHEMBIOL framework :

- Phase 1 (Lab):

- Determine hydrolysis half-life (pH 5–9 buffers, 25–50°C).

- Assess photodegradation under UV/visible light.

- Phase 2 (Field):

- Monitor soil adsorption (OECD 106 batch test).

- Evaluate aquatic toxicity (Daphnia magna LC50).

Key Parameters:

- Kow (logP): ~3.2 (estimated via ChemAxon) .

- Bioconcentration Factor (BCF): Predict using EPI Suite.

Basic Question: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography:

- Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) .

- Recrystallization:

- Use ethanol/water mixtures (80:20) at 4°C for high-purity crystals .

- HPLC-Prep:

- C18 column, acetonitrile/water (0.1% TFA), 2 mL/min flow rate .

Advanced Question: How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

- Software Tools:

- SwissADME for CYP450 metabolism prediction (trimethoxy groups → O-demethylation hotspots) .

- Meteor Nexus to identify phase II conjugates (e.g., glucuronidation).

- In Silico Docking:

Predicted Metabolites:

| Metabolic Reaction | Enzyme | Metabolite Structure |

|---|---|---|

| O-Demethylation | CYP3A4 | 3,4-Dihydroxybenzamide |

| Glucuronidation | UGT1A1 | β-D-glucuronide conjugate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.